Product packaging for 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole(Cat. No.:)

4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole

Cat. No.: B7902700
M. Wt: 225.08 g/mol
InChI Key: AGBLMRVKDYCFRV-UHFFFAOYSA-N
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Description

Overview of Benzimidazole (B57391) Scaffold in Heterocyclic Chemistry

The benzimidazole scaffold is a cornerstone of modern heterocyclic chemistry, valued for its unique structural and electronic properties. This bicyclic system, formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, is present in a multitude of naturally occurring and synthetic molecules. sigmaaldrich.com Its inherent stability and capacity for diverse functionalization have made it a privileged structure in chemical research for decades. rsc.orgsigmaaldrich.com

The therapeutic potential of the benzimidazole nucleus was first recognized around 1944. chemicalbook.com However, significant interest from the scientific community surged in the 1950s following the discovery that a benzimidazole derivative, specifically N-ribosyl-5,6-dimethylbenzimidazole, serves as a crucial axial ligand to the cobalt atom in vitamin B12. researchgate.netnih.gov This finding illuminated the biological relevance of the scaffold and catalyzed extensive research into its derivatives. The discovery of the anthelmintic agent thiabendazole (B1682256) in 1951 further solidified the importance of this chemical class, motivating chemists to explore the vast synthetic possibilities and applications of the benzimidazole core. researchgate.net Over the subsequent decades, this research has led to a wide array of compounds with diverse applications. rsc.orgchemicalbook.com

Benzimidazole is a bicyclic aromatic heterocycle with the chemical formula C₇H₆N₂. researchgate.net Its structure consists of a benzene ring fused to the 4- and 5-positions of an imidazole ring. sigmaaldrich.com This fusion results in a planar, rigid framework that possesses both a weakly acidic N-H proton and a weakly basic pyridinic nitrogen atom, giving the molecule amphoteric characteristics. The melting point of the parent benzimidazole is 170-172 °C. researchgate.net The solubility of benzimidazole derivatives is influenced by their substitution; the parent molecule is soluble in polar solvents, while the introduction of non-polar substituents increases solubility in non-polar solvents.

The benzimidazole system is aromatic, a property conferred by its cyclic, planar structure containing a delocalized π-electron system that satisfies Hückel's rule. The fusion of the benzene and imidazole rings creates a 10-π electron system. This aromaticity is a key contributor to the scaffold's high chemical stability. Theoretical studies, such as those using Nucleus-Independent Chemical Shift (NICS) calculations, confirm the aromatic character of the benzimidazole rings. nih.gov The electronic configuration of the benzimidazole core allows for various non-covalent interactions, including hydrogen bonding (both donor and acceptor capabilities) and π-π stacking, which are crucial for its interaction with other molecules. chemicalbook.com The system's aromatic nature also facilitates proton transfer via mechanisms like the Grotthuss pathway, contributing to its role in various chemical processes. bldpharm.com

Importance of Halogenation in Benzimidazole Chemistry

Halogenation is a powerful tool in synthetic and medicinal chemistry for modulating the physicochemical properties of aromatic scaffolds like benzimidazole. The introduction of halogen atoms, particularly bromine, can significantly alter a molecule's electronic character, reactivity, and intermolecular interactions.

Halogens exert a dual electronic effect: they are electron-withdrawing through the sigma framework (inductive effect) and electron-donating through the pi system (resonance effect). For bromine, the inductive effect typically dominates, making the aromatic ring more electron-deficient. nih.gov This electronic perturbation influences the molecule's reactivity. For instance, the increased electrical deficiency in bromo-substituted heterocycles can enhance their reactivity toward nucleophilic aromatic substitution. acs.orgchemicalbook.com

Furthermore, the introduction of a halogen atom like bromine can facilitate a specific type of non-covalent interaction known as halogen bonding. This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on another molecule. The strength of this interaction is tunable and depends on the electronic environment of the scaffold. Theoretical studies on halogenated benzimidazoles show that while the effect of halogenation on processes like excited-state intramolecular proton transfer (ESIPT) may be secondary to solvent effects, it still provides a means to fine-tune the molecule's photophysical properties.

The position of a substituent on the benzimidazole nucleus is critical and can dramatically influence the compound's properties and reactivity. In the case of monosubstitution on the benzene ring portion, four constitutional isomers are possible: 4-bromo, 5-bromo, 6-bromo, and 7-bromo. Due to tautomerism in the imidazole ring of N-unsubstituted benzimidazoles, the 4-bromo and 7-bromo isomers can interconvert, as can the 5-bromo and 6-bromo isomers.

The specific placement of the bromine atom alters the molecule's dipole moment and electronic distribution. For example, structure-activity relationship studies on various benzimidazole derivatives indicate that substitutions at the C4, C5, and C6 positions can significantly impact biological activity, underscoring the importance of positional isomerism. The position of a halogen can also dictate its susceptibility to metabolic processes or its role in directing further chemical reactions. The synthesis of a specific positional isomer, such as the target compound 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole, requires controlled reaction conditions to direct the halogen to the desired position.

Research Findings on this compound

While the broader class of halogenated benzimidazoles is well-documented, detailed peer-reviewed research focusing specifically on the synthesis, reactivity, and structural analysis of this compound is not extensively covered in the available literature. Its primary appearance is in the catalogs of chemical suppliers. However, based on its structure, it serves as a functionalized building block in organic synthesis. The bromine atom at the 4-position offers a reactive site for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds, allowing for the construction of more complex molecular architectures. The methyl groups at the 1- and 2-positions prevent N-H tautomerism, locking the molecule into a single isomeric form and potentially increasing its solubility in organic solvents compared to N-unsubstituted analogs.

Below is a table of the known properties of this specific compound.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 1379361-12-2 sigmaaldrich.com
Molecular Formula C₉H₉BrN₂ sigmaaldrich.com
Molecular Weight 225.09 g/mol sigmaaldrich.com
Canonical SMILES CC1=NC2=C(C=CC=C2Br)N1C
Structure A benzimidazole core with a bromine atom at position 4, a methyl group at position 2, and a methyl group on the nitrogen at position 1.

Role of Alkyl Substitution in Benzimidazole Derivatives

Alkyl groups, and methyl groups in particular, are fundamental substituents used to probe and optimize the properties of benzimidazole-based compounds. Their placement at key positions, such as the N1 and C2 atoms, has distinct and significant consequences for the molecule's behavior.

The introduction of methyl groups at the N1 and C2 positions of the benzimidazole ring imparts specific steric and electronic changes that are crucial for the molecule's function.

N1-Methylation: Placing a methyl group at the N1 position has two primary effects. Electronically, the methyl group is a weak electron-donating group through a positive inductive effect (+I), which slightly increases the electron density of the heterocyclic ring. Perhaps more significantly, it replaces the acidic proton of the N-H group found in unsubstituted benzimidazoles. nih.gov This modification eliminates the ability of this nitrogen to act as a hydrogen bond donor, a change that fundamentally alters its potential intermolecular interactions. nih.gov

The combination of these substitutions, along with the electron-withdrawing nature of the bromine at the C4 position, creates a unique electronic landscape across the molecule. The bromine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M), which primarily influences the fused benzene ring. nih.gov This interplay between electron-donating methyl groups and the electronegative bromine atom finely tunes the reactivity and interaction potential of the entire scaffold.

The specific substitution pattern of this compound dictates its three-dimensional shape and the types of non-covalent forces that govern its interactions in the solid state and with biological targets.

Intermolecular Interactions: The N1-methylation is a critical feature, as it blocks the formation of the strong N-H···N hydrogen bonds that are a dominant feature in the crystal structures of many simpler benzimidazoles. rsc.org This forces weaker interactions to play a more prominent role in the crystal packing, such as C-H···N hydrogen bonds or π–π stacking between the aromatic rings. Furthermore, the bromine atom at the C4 position introduces the possibility of halogen bonding. A halogen bond is a highly directional interaction where the electropositive region on the outer side of the bromine atom (the σ-hole) can interact favorably with a Lewis base, such as an oxygen or nitrogen atom from a neighboring molecule or a protein active site. nih.gov This interaction can be a powerful tool for engineering crystal structures and for designing high-affinity ligands.

Specific Research Context of this compound

The focused investigation of this particular compound is not arbitrary; it stems from its potential as a highly optimized building block in the development of targeted therapeutics.

The primary rationale for the synthesis and study of this compound lies in its application as a key intermediate for the creation of protein kinase inhibitors. nih.gov Dysregulated kinase activity is a known cause of numerous diseases, particularly cancer, making kinase inhibitors a major class of modern drugs. ed.ac.uk

The benzimidazole core is a well-established "hinge-binding" motif, meaning it can form crucial hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases, acting as a competitive inhibitor. nih.gov The specific substitutions on this compound are designed to optimize this interaction and improve drug-like properties:

The 1,2-dimethyl pattern can enhance metabolic stability, improve solubility, and provide a specific steric profile that increases binding affinity and selectivity for the target kinase over other kinases. nih.govchemimpex.com

The 4-bromo substituent serves multiple potential roles. It can act as a key interaction point within the protein's active site, forming a halogen bond to a carbonyl oxygen or other Lewis basic residue, thereby increasing the inhibitor's potency. nih.gov Alternatively, the bromine atom can serve as a convenient synthetic handle for further chemical modification via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), allowing for the rapid generation of diverse libraries of more complex inhibitor candidates. mdpi.com

The unique structure of this compound presents both synthetic challenges and significant opportunities for future research.

Research Challenges: A primary challenge in the synthesis of polysubstituted benzimidazoles is achieving regioselectivity . nih.govunl.pt The synthesis must precisely control the placement of the bromine atom at C4 and the methyl groups at N1 and C2 without the formation of difficult-to-separate isomers (e.g., 7-bromo or 5-bromo derivatives). nih.gov Developing a scalable, cost-effective, and high-yielding synthesis that avoids such isomeric mixtures is a significant synthetic hurdle that must be overcome for its practical application.

Research Opportunities: The principal opportunity for this compound lies in its use as a scaffold for drug discovery . researchgate.net Its structure is primed for elaboration into novel, potent, and selective single-target or multi-target kinase inhibitors. nih.gov By using the bromo-substituent as a point of diversification, chemists can explore a vast chemical space to target different members of the kinase family implicated in various cancers and inflammatory diseases. Furthermore, studying its crystal structure and binding modes provides valuable insight into the nature of key intermolecular interactions like halogen bonding, contributing to the fundamental understanding of rational drug design.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1379361-12-2 bldpharm.comchemicalbook.comarctomsci.com
Molecular Formula C₉H₉BrN₂ msesupplies.com
Molecular Weight 225.09 g/mol sigmaaldrich.com
IUPAC Name This compound N/A
Appearance Not specified in literature N/A
Melting Point Not specified in literature N/A

| Boiling Point | Not specified in literature | N/A |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Benzimidazole
4,5,6,7-tetrabromo-1H-benzimidazole
4-bromo-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
5-Bromo-1-methyl-1H-benzo[d]imidazole
1,2-Dimethylbenzimidazole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B7902700 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBLMRVKDYCFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 4 Bromo 1,2 Dimethyl 1h Benzo D Imidazole

Reactivity of the Bromine Atom at the 4-Position

The bromine substituent on the benzene (B151609) ring of the 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole moiety is a key functional handle that dictates its chemical behavior. Its position on the electron-deficient aromatic system makes it susceptible to a range of transformative reactions.

Nucleophilic Aromatic Substitution Reactionsresearchgate.net

The presence of the fused imidazole (B134444) ring, an electron-withdrawing group, activates the bromine atom at the 4-position towards nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the bromide ion by a variety of nucleophiles. nih.govresearchgate.netnih.gov

The bromine atom can be readily displaced by a host of nucleophiles. While specific studies on this compound are not extensively detailed in the provided results, the reactivity of analogous bromo-substituted heterocyclic systems provides a strong indication of its expected behavior.

Nitrogen Nucleophiles: Reactions with nitrogen-based nucleophiles such as primary and secondary amines are common. For instance, in related electron-deficient heterocyclic systems like 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govthiadiazole), treatment with morpholine (B109124) can lead to either mono- or bis-substituted products depending on the reaction conditions. mdpi.com Similarly, studies on other bromo-heterocycles show that reactions with various amines proceed to yield the corresponding amino-substituted derivatives. nih.gov

Sulfur Nucleophiles: Thiolates are effective nucleophiles for displacing the bromine atom. In studies on 4,7-dibromo nih.govchemicalbook.comthiadiazolo[3,4-d]pyridazine, treatment with thiophenol led to the formation of disubstituted products. nih.gov For other bromo-imidazoles, reactions with sodium alkane or arenethiolates result in the displacement of the bromine atom. rsc.org

Oxygen Nucleophiles: The substitution with oxygen nucleophiles, such as alkoxides and phenoxides, is also a feasible transformation. The reaction of 5-bromo-1,2,3-triazines with various phenols in the presence of a base like cesium carbonate yields the corresponding 5-aryloxy-1,2,3-triazines. acs.org However, some bromo-heterocycles can be resistant to O-nucleophiles like water or alcohols under neutral conditions but may react under basic conditions or upon hydrolysis. nih.govnih.gov

The table below summarizes typical nucleophilic aromatic substitution reactions on analogous bromo-heterocyclic compounds.

Bromo-Substrate Analogue Nucleophile Product Type Typical Conditions
4,8-Dibromobenzo[1,2-d:4,5-d']bis( nih.govthiadiazole)MorpholineMono- and Di-substitutionMeCN, reflux or DMF, 80°C nih.govmdpi.com
4,7-Dibromo nih.govchemicalbook.comthiadiazolo[3,4-d]pyridazineThiophenolDi-substitutionCHCl3, THF, MeCN, or DMF, rt nih.gov
5-Bromo-1,2,3-triazinePhenolsMono-substitutionCs2CO3, THF, 40°C acs.org
1-Protected 2,4,5-tribromoimidazoleSodium isopropoxideMono-substitution (at C2)Isopropyl alcohol rsc.org

The nucleophilic aromatic substitution (SNAr) reaction of this compound proceeds via a well-established two-step mechanism. The process is facilitated by the electron-withdrawing nature of the fused imidazole ring system, which stabilizes the intermediate formed during the reaction.

The classic SNAr mechanism involves:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the nitrogen atoms of the imidazole ring, which enhances the stability of this intermediate.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group.

In some cases, particularly with certain substrates like 5-bromo-1,2,3-triazines, computational studies have suggested a concerted SNAr mechanism, where the bond formation and bond breaking occur in a single step, bypassing the traditional Meisenheimer intermediate. acs.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)benchchem.com

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound makes it an excellent substrate for such transformations. The Suzuki-Miyaura coupling is one of the most widely used methods in this category. nih.gov

The Suzuki-Miyaura reaction facilitates the formation of a new carbon-carbon bond by coupling the bromo-benzimidazole with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.org This transformation is catalyzed by a palladium complex and requires a base. libretexts.orgquora.com

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: libretexts.org

Oxidative Addition: A low-valent palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the this compound, forming a palladium(II) intermediate. libretexts.org This is often the rate-determining step of the cycle.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base, which activates the organoboron compound. libretexts.orgquora.com

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

This palladium-catalyzed methodology is central to modern organic synthesis due to its reliability and functional group tolerance. nih.govnih.gov

The Suzuki-Miyaura coupling is known for its broad substrate scope, allowing for the introduction of a wide variety of substituents. nih.gov

Scope:

Aryl and Heteroaryl Boronic Acids: A diverse range of electron-rich, electron-poor, and sterically hindered aryl and heteroaryl boronic acids can be successfully coupled with bromoarenes. nih.gov This allows for the synthesis of a vast array of biaryl and heteroaryl-aryl structures.

Alkenyl Boronic Acids: Vinyl boronic acids are also effective coupling partners, leading to the formation of styrenyl-type derivatives. nih.gov

Alkyl Boronic Esters: While historically more challenging, modern advancements in catalyst systems allow for the effective coupling of sp³-hybridized alkyl groups. libretexts.orgnih.gov

Functional Group Tolerance: The reaction conditions are generally mild, which makes the Suzuki-Miyaura coupling tolerant of many functional groups on both coupling partners, such as esters, nitriles, and protected amines. researchgate.netnih.gov

Limitations:

Aryl Chlorides: While bromoarenes are highly reactive, the corresponding chloroarenes can be sluggish to react under standard conditions due to the strength of the C-Cl bond, though specialized catalysts can overcome this limitation. quora.com

Steric Hindrance: Severely hindered coupling partners on either the bromo-substrate or the organoboron reagent can slow down or inhibit the reaction.

Base-Sensitive Substrates: The requirement of a base can be problematic for substrates that possess base-sensitive functional groups. libretexts.org

Homo-coupling: A common side reaction is the homo-coupling of the organoboron reagent, which can be minimized by carefully controlling the reaction conditions.

The following table illustrates the scope of the Suzuki-Miyaura reaction with examples from related bromo-heterocyclic systems.

Bromo-Substrate Analogue Boronic Acid/Ester Partner Catalyst/Base Product Type
4-Bromobenzo[1,2-d:4,5-d′]bis( nih.govthiadiazole)Phenylboronic acid pinacol (B44631) esterPd(PPh3)4 / K3PO4Mono-arylated heterocycle nih.gov
ortho-Bromoaniline derivative4-(Trifluoromethyl)phenylboronic acidCataXCium A Pd G3 / K3PO4Biaryl amine nih.gov
ortho-Bromoaniline derivative(E)-Styrylboronic acidCataXCium A Pd G3 / K3PO4Alkenylated aniline (B41778) nih.gov
Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate triflate4-Chlorophenylboronic acidPdCl2(PCy3)2 / K3PO4Arylated tetrahydroisoquinoline researchgate.net

Reduction of the Carbon-Bromine Bond

Reactivity of the Benzimidazole (B57391) Ring System

The benzimidazole ring is an aromatic heterocyclic system that exhibits a rich and diverse reactivity, influenced by the substituents on both the benzene and imidazole portions of the molecule.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the directing effects of the existing substituents: the bromine atom and the fused dimethylated imidazole ring.

The general mechanism for EAS involves the attack of the aromatic ring on an electrophile, forming a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The substituents on the ring influence both the rate of reaction and the position of the incoming electrophile. masterorganicchemistry.comyoutube.com

Bromine (at C4): This is a deactivating group (slows the reaction) but is ortho-, para-directing due to its lone pairs being able to stabilize the carbocation intermediate through resonance.

Fused Imidazole Ring: This moiety is generally considered an activating group, donating electron density to the benzene ring and promoting substitution. Its directing effect favors the positions ortho and para to the N1 atom, which are C7a and C5, respectively.

In this compound, the C4 position is blocked. The combined directing effects would likely favor substitution at the C7 position, which is ortho to the activating imidazole ring and meta to the deactivating bromine. The C5 position is another possibility, being para to the N1-methyl group but ortho to the bromine. Predicting the precise outcome without experimental data is difficult, as steric hindrance from the C4-bromo and C2-methyl groups could also play a significant role.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Product Position
Nitration NO₂⁺ (from HNO₃/H₂SO₄) C7 or C5
Halogenation Br⁺ or Cl⁺ (from Br₂/Cl₂ with Lewis Acid) C7 or C5
Friedel-Crafts Acylation R-C=O⁺ (from Acyl Chloride/Lewis Acid) C7 or C5
Sulfonation SO₃ (from fuming H₂SO₄) C7 or C5

Functionalization of the Imidazole Nitrogen (N3)

In the this compound structure, the nitrogen at position 1 (N1) is already substituted with a methyl group. The second nitrogen at position 3 (N3) is an sp²-hybridized imine nitrogen with a lone pair of electrons, making it nucleophilic.

The N3 nitrogen can attack electrophiles like alkyl or acyl halides, leading to the formation of a quaternary benzimidazolium salt. lew.ronih.govacs.orgnih.gov This process, known as quaternization, imparts a permanent positive charge on the imidazole ring, significantly altering the molecule's physical and chemical properties. nih.govmdpi.com For instance, reacting this compound with an alkyl halide such as methyl iodide (CH₃I) would yield 4-bromo-1,2,3-trimethyl-1H-benzo[d]imidazol-3-ium iodide. lew.ro Similarly, acylation with an acyl halide like acetyl chloride would produce the corresponding N-acylbenzimidazolium salt. Studies on the acylation of N-methylbenzimidazole confirm its reactivity towards p-nitrophenyl carboxylates. researchgate.net

Table 3: N3-Functionalization Reactions

Reaction Type Reagent Example Product Type
N-Alkylation (Quaternization) Methyl Iodide (CH₃I) 4-Bromo-1,2,3-trimethyl-1H-benzo[d]imidazol-3-ium salt
N-Acylation (Quaternization) Acetyl Chloride (CH₃COCl) 3-Acetyl-4-bromo-1,2-dimethyl-1H-benzo[d]imidazol-3-ium salt

Oxidation and Reduction Pathways of the Heterocycle

The benzimidazole heterocycle itself can undergo oxidation and reduction, although it is a relatively stable aromatic system. ijdrt.comthieme-connect.com

Oxidation: The benzimidazole ring is generally resistant to oxidation. However, under strong oxidizing conditions using reagents like hydrogen peroxide, lead tetraacetate, or chromic acid, the ring can be cleaved. ijdrt.com More commonly, oxidative cyclization reactions are used to synthesize the benzimidazole core from precursors like anilines, indicating the ring's stability once formed. nih.govtandfonline.comrsc.org

Reduction: The imidazole portion of the benzimidazole ring can be reduced. A standard method involves catalytic hydrogenation, for example, using a platinum catalyst in acetic acid. ijdrt.com This process typically reduces the C=N double bond, converting the aromatic imidazole ring into a non-aromatic imidazoline (B1206853) system. This transformation would yield 4-Bromo-1,2-dimethyl-2,3-dihydro-1H-benzo[d]imidazole. The choice of reducing agent and conditions is critical to selectively reduce the heterocycle without affecting other functional groups like the C-Br bond.

Derivatization Strategies for Advanced Chemical Structures

The bromo group at the 4-position of 1,2-dimethyl-1H-benzo[d]imidazole is amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents and the synthesis of polyfunctionalized benzimidazole derivatives.

Synthesis of Polyfunctionalized Benzimidazole Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, are instrumental in the derivatization of aryl halides. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-substituted heterocycles provides a strong indication of its synthetic potential.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex. It is a widely used method for forming carbon-carbon bonds. The reaction of this compound with various aryl or heteroaryl boronic acids or their esters would be expected to yield the corresponding 4-aryl- or 4-heteroaryl-1,2-dimethyl-1H-benzo[d]imidazole derivatives. The general conditions for such reactions typically involve a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂, a base such as Na₂CO₃ or K₃PO₄, and a suitable solvent system, often a mixture of an organic solvent and water. nih.govmdpi.com

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netuni-rostock.denih.gov The reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, would introduce an alkynyl moiety at the 4-position. These alkynylated products are valuable intermediates for further transformations, including intramolecular cyclizations. researchgate.net

The following table summarizes the expected outcomes of these cross-coupling reactions with this compound based on established methodologies for similar substrates.

Reaction Type Coupling Partner Expected Product Catalyst System (Typical)
Suzuki-MiyauraArylboronic acid4-Aryl-1,2-dimethyl-1H-benzo[d]imidazolePd(PPh₃)₄, Base (e.g., Na₂CO₃)
SonogashiraTerminal alkyne4-Alkynyl-1,2-dimethyl-1H-benzo[d]imidazolePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)
HeckAlkene4-Alkenyl-1,2-dimethyl-1H-benzo[d]imidazolePd(OAc)₂, Ligand (e.g., PPh₃), Base
Buchwald-HartwigAmine4-Amino-1,2-dimethyl-1H-benzo[d]imidazolePd catalyst, Ligand, Base

Exploration of Intramolecular Cyclization Reactions

The derivatives of this compound, particularly those obtained from Sonogashira coupling, are excellent precursors for intramolecular cyclization reactions, leading to the formation of fused polycyclic benzimidazole systems. These fused heterocycles are of significant interest due to their diverse biological activities and applications in materials science. nih.govmdpi.commdpi.com

For instance, a 4-alkynyl-1,2-dimethyl-1H-benzo[d]imidazole derivative can undergo intramolecular cyclization to form a new ring fused to the benzimidazole core. The regioselectivity of the cyclization (i.e., whether it occurs onto the N1 or C5 position) would depend on the reaction conditions and the nature of the substituent on the alkyne.

One notable example of such a strategy involves the synthesis of benzo nih.govrsc.orgimidazo[1,2-c]quinazolines from 2-(2-bromoaryl)benzimidazoles. nih.gov Although this example does not start with the specific 4-bromo isomer, it demonstrates the principle of using a bromo-substituted benzimidazole to construct fused systems. A similar strategy could be envisioned for this compound. After an initial cross-coupling reaction to introduce a suitable reactive group, an intramolecular cyclization could be triggered to build a new fused ring.

The following table illustrates a hypothetical reaction pathway for the intramolecular cyclization of a derivative of this compound.

Starting Material Reaction Sequence Intermediate Final Fused Product
This compound1. Sonogashira coupling with a terminal alkyne bearing a nucleophilic group (e.g., -OH, -NH₂)4-(Hydroxy/amino-alkynyl)-1,2-dimethyl-1H-benzo[d]imidazoleFused polycyclic benzimidazole
This compound1. Suzuki coupling with an ortho-haloarylboronic acid4-(ortho-Haloaryl)-1,2-dimethyl-1H-benzo[d]imidazoleFused polycyclic benzimidazole via intramolecular C-N or C-C bond formation

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectral Analysis for Proton Environment and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole, the spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

Aromatic Region: The three protons on the benzene (B151609) ring (at positions 5, 6, and 7) would appear in the downfield region, typically between 7.0 and 8.0 ppm. The bromine atom at position 4 induces a significant electronic effect, influencing the chemical shifts of these adjacent protons. The proton at position 5 would likely be the most deshielded. The coupling patterns (splitting of signals) between these adjacent protons would appear as doublets or triplets, with coupling constants (J-values) characteristic of ortho and meta relationships, allowing for their definitive assignment.

Methyl Protons: Two sharp singlets would be expected for the two methyl groups. The N-methyl (N-CH₃) group protons typically resonate in the range of 3.7-4.0 ppm. The C-methyl (C-CH₃) group at position 2 would appear further upfield, generally between 2.5 and 2.8 ppm.

Table 1: Predicted ¹H NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 8.0 m
N-CH₃ 3.7 - 4.0 s
C-CH₃ 2.5 - 2.8 s

(s = singlet, m = multiplet)

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic and Heterocyclic Carbons: The nine carbon atoms of the benzimidazole (B57391) ring system would produce signals in the downfield region of the spectrum (typically 110-155 ppm). The carbon atom bonded to the bromine (C4) would be significantly influenced by the halogen's electronic effects. The quaternary carbons (C2, C3a, C7a) would also be identifiable.

Methyl Carbons: The carbon of the N-methyl group is expected around 30-35 ppm, while the C-methyl carbon should appear at a lower chemical shift, typically 15-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 150 - 155
Aromatic/Heterocyclic C 110 - 145
N-CH₃ 30 - 35

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show correlations between the adjacent aromatic protons, confirming their positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl groups and the aromatic protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). For instance, it would show a correlation from the N-methyl protons to the C2 and C7a carbons, and from the C-methyl protons to the C2 carbon, confirming the substitution pattern of the imidazole (B134444) ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Analysis of Characteristic Functional Groups

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the benzene ring are expected in the 1500-1620 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the C-N bonds of the imidazole ring typically appear in the 1300-1400 cm⁻¹ range.

C-Br Stretching: The vibration of the carbon-bromine bond would be observed in the fingerprint region, usually between 500 and 650 cm⁻¹.

Detection of N-H and C-H Stretching Modes

C-H Stretching: The spectrum would show C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). Aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-H Stretching: Since the nitrogen at position 1 is substituted with a methyl group, the characteristic broad N-H stretching band, typically seen around 3200-3500 cm⁻¹ for unsubstituted benzimidazoles, will be absent in the spectrum of this compound.

Table 3: Predicted IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3050 - 3150
Aliphatic C-H Stretching 2850 - 2960
C=N / C=C Stretching 1500 - 1620
C-N Stretching 1300 - 1400

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, providing insights into the molecule's electronic transitions.

The electronic spectrum of benzimidazole and its derivatives is characterized by distinct absorption bands in the UV region. ekb.eg These bands primarily arise from π-π* transitions within the fused aromatic and imidazole ring system. For benzimidazole itself, absorption bands are typically observed around 275 nm and 281 nm. ekb.eg The introduction of substituents onto the benzimidazole core, such as the bromo and dimethyl groups in the title compound, can cause shifts in the absorption maxima (λ_max).

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Absorption Band (λ_max)Type of Transition
~275 - 290 nmπ-π* (Benzene Ring)
~240 - 250 nmπ-π* (Imidazole Ring)

The UV-Vis absorption spectrum of this compound is intrinsically linked to its molecular electronic structure. The core benzimidazole system is a π-conjugated heterocycle, which forms the primary chromophore responsible for UV absorption. The electronic transitions observed are promotions of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals.

The substituents play a crucial role in modulating these transitions:

Dimethyl Groups : The two methyl groups (at N-1 and C-2) are electron-donating through an inductive effect. This can slightly raise the energy of the HOMO, potentially leading to a small bathochromic (red) shift compared to the unsubstituted benzimidazole.

Density functional theory (DFT) calculations on related benzimidazole structures help to correlate the electronic properties with the observed spectra, providing a theoretical framework for understanding the nature of the excited states. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of their ions.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. nih.gov For this compound, the exact mass can be calculated based on the masses of its constituent isotopes. This precise measurement is crucial for confirming the compound's identity and distinguishing it from isomers or other compounds with the same nominal mass.

Table 2: HRMS Data for this compound

ParameterValueReference
Molecular FormulaC₉H₉BrN₂ bldpharm.com
Monoisotopic Mass (Calculated)223.9949 Da
Average Mass225.08 g/mol bldpharm.com
Expected [M+H]⁺ Ion (Calculated)225.0027 Da

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), molecules fragment in predictable ways that reveal their structure. nih.govresearchgate.net The fragmentation pattern of this compound would be expected to show characteristic losses of its substituents and cleavages of the heterocyclic ring.

Common fragmentation pathways for related benzimidazole and heterocyclic structures include:

Loss of a Methyl Radical : Cleavage of one of the methyl groups to form an [M-CH₃]⁺ ion is a likely initial fragmentation step.

Loss of Bromine : The C-Br bond can cleave, resulting in the loss of a bromine radical and the formation of an [M-Br]⁺ ion. In mass spectra of brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be visible for all bromine-containing fragments. nih.gov

Ring Cleavage : More energetic fragmentation can lead to the cleavage of the imidazole or benzene rings, producing smaller characteristic ions. researchgate.net Studies on similar heterocyclic systems show that fragmentation often involves cleavages within the non-aromatic or saturated rings. researchgate.net

Analysis of these fragmentation patterns allows for the unambiguous confirmation of the connectivity of the atoms within the molecule. nih.govnih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure for this compound was not found in the search results, data from closely related compounds can provide valuable structural insights.

For instance, crystal structures of other substituted benzimidazoles have been extensively studied. nih.govmdpi.com A related compound, 4-bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole, crystallizes in the monoclinic system. nih.gov The benzimidazole ring system in these derivatives is typically found to be essentially planar. nih.gov Intermolecular interactions, such as C-H···N hydrogen bonds and π-π stacking, often play a significant role in the crystal packing. mdpi.comnih.gov

Table 3: Representative Crystallographic Data for a Related Substituted Benzimidazole Derivative

ParameterValue (for a related compound)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.6796 (13)
b (Å)9.6144 (8)
c (Å)14.8093 (15)
β (°)98.305 (3)
Volume (ų)1927.3 (3)
Z (molecules/unit cell)4

Data from a related compound, 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole, for illustrative purposes. nih.gov

Determination of Solid-State Molecular Structure

In the absence of direct experimental data for the title compound, structural insights can be inferred by examining related molecules. For instance, the crystal structures of various bromo-substituted benzimidazole and imidazole derivatives have been reported. These studies reveal the characteristic planarity of the benzimidazole ring system and provide expected ranges for carbon-nitrogen, carbon-carbon, and carbon-bromine bond lengths. However, the specific influence of the methyl groups at the 1 and 2 positions, in conjunction with the bromo-substituent at the 4-position on the benzene ring, on the molecular geometry and electronic distribution of this compound remains to be experimentally determined.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

The analysis of crystal packing and the identification of significant intermolecular interactions, such as hydrogen bonds and halogen bonds, are crucial for understanding the supramolecular assembly of a compound in the solid state. This analysis is also dependent on the availability of crystallographic data.

For related bromo-substituted heterocyclic compounds, halogen bonding has been observed as a significant directional interaction influencing crystal packing. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the case of this compound, the bromine atom could potentially form halogen bonds with nitrogen atoms of neighboring molecules or other electron-rich moieties. The strength and geometry of such interactions would be influenced by the electron-withdrawing nature of the benzimidazole ring system and the electronic effects of the methyl substituents.

Computational Chemistry and Theoretical Analysis

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. For 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole, these calculations are instrumental in determining its stable conformation and electronic characteristics.

Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry of this compound, which corresponds to the lowest energy arrangement of its atoms. This optimization provides crucial data on bond lengths, bond angles, and dihedral angles.

Basis Set Selection and Functional Comparison (e.g., B3LYP, M06, CAM-B3LYP)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Different functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), M06 (Minnesota 06), and CAM-B3LYP (Coulomb-attenuating method-B3LYP), offer varying levels of accuracy for different molecular properties.

B3LYP is a hybrid functional that is popular for its balance of computational cost and accuracy in predicting molecular geometries and energies.

M06 is a meta-hybrid GGA functional that is often better for non-covalent interactions.

CAM-B3LYP is a long-range corrected hybrid functional, which is particularly suitable for describing charge-transfer excitations.

The selection of a basis set, such as the Pople-style 6-311++G(d,p), is also critical. This notation indicates the use of a triple-zeta valence basis set with diffuse functions and polarization functions on both heavy and hydrogen atoms, which allows for a more accurate description of the electron distribution, especially in systems with heteroatoms and potential for hydrogen bonding. researchgate.net The comparison of results from different functional and basis set combinations allows for a more robust and reliable prediction of the properties of this compound.

Electronic Structure Analysis

The analysis of the electronic structure provides a deeper understanding of the reactivity and kinetic stability of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. For benzimidazole (B57391) derivatives, DFT calculations are commonly used to determine these energies. researchgate.netacs.org

The spatial distribution of the HOMO and LUMO is also crucial. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is on the electron-poor parts. This distribution helps in identifying the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks.

Based on the FMO analysis, the sites for electrophilic and nucleophilic attack can be predicted.

Nucleophilic attack is likely to occur at atoms where the LUMO has a high electron density, as these are the regions that can most readily accept electrons.

Electrophilic attack is favored at atoms where the HOMO has a high electron density, indicating the regions that can most easily donate electrons.

For substituted benzimidazoles, the distribution of these frontier orbitals is influenced by the nature and position of the substituents on the benzimidazole core.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

Red regions indicate negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential and correspond to electron-poor areas, which are prone to nucleophilic attack.

Green regions denote neutral or near-zero potential.

Data Tables

Table 1: Representative Theoretical Data for a Benzimidazole Derivative

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

Note: The data in this table is representative of a typical benzimidazole derivative and is intended for illustrative purposes, as specific experimental or theoretical data for this compound was not found in the searched literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. This method translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals.

For a substituted benzimidazole, significant interactions would be expected between:

The lone pairs of the nitrogen atoms (donors) and the antibonding orbitals (acceptors) of adjacent carbon-carbon or carbon-nitrogen bonds within the ring system.

The π-orbitals of the benzene (B151609) and imidazole (B134444) rings (donors) and the corresponding π* antibonding orbitals (acceptors).

Interactions involving the bromine atom's lone pairs and the methyl group's σ-bonds with the aromatic system.

These calculations would provide a quantitative measure of electron delocalization and help elucidate the electronic effects of the bromo and dimethyl substituents on the benzimidazole core.

Spectroscopic Property Prediction and Validation

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation.

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a DFT functional like B3LYP. researchgate.netmdpi.com The calculation involves optimizing the molecule's geometry and then computing the isotropic magnetic shielding constants for each nucleus. These values are then referenced against a standard, usually Tetramethylsilane (TMS), to yield the chemical shifts (δ) in parts per million (ppm).

For this compound, theoretical calculations would predict distinct chemical shifts for the aromatic protons, the two non-equivalent methyl groups at the N-1 and C-2 positions, and all carbon atoms in the molecule. The results would reflect the influence of the electron-withdrawing bromine atom and the electron-donating methyl groups on the electronic environment of the nearby nuclei.

Theoretical vibrational analysis is a standard computational output that provides the frequencies and intensities of a molecule's fundamental vibrational modes, corresponding to peaks in an infrared (IR) spectrum. mersin.edu.trresearchgate.netnih.gov These calculations are performed after a geometry optimization, typically using DFT methods. The computed harmonic frequencies are often systematically higher than experimental values and are therefore scaled by an appropriate factor to improve agreement with experimental data. researchgate.net

A computational IR spectrum for this compound would show characteristic vibrational modes, including:

C-H stretching vibrations from the aromatic ring and methyl groups.

C=N and C=C stretching vibrations within the fused heterocyclic ring system.

C-N and C-C stretching modes.

In-plane and out-of-plane C-H bending vibrations.

Vibrations involving the C-Br bond, typically at lower frequencies.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net The calculation predicts the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (a measure of transition probability) for electronic transitions from the ground state to various excited states.

The simulated UV-Vis spectrum for this compound would likely be characterized by π → π* transitions within the conjugated benzimidazole system. The analysis would identify the specific molecular orbitals involved in the most intense electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby frontier orbitals.

Global Reactivity Descriptors and Non-Linear Optical (NLO) Properties

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors derived from the change in electron density. researchgate.net The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the propensity of a site within a molecule to undergo nucleophilic or electrophilic attack.

ƒ⁺(r) : Identifies sites susceptible to nucleophilic attack (where an electron is accepted).

ƒ⁻(r) : Identifies sites susceptible to electrophilic attack (where an electron is donated).

ƒ⁰(r) : Indicates sites prone to radical attack .

By calculating the condensed Fukui indices for each atom in this compound, one could predict the most reactive sites. For instance, the analysis would likely show which of the carbon atoms on the benzene ring is most susceptible to electrophilic substitution and identify potential sites for nucleophilic interaction, often associated with the electron-deficient regions of the molecule. This provides valuable insight into the molecule's chemical behavior in reactions.

Prediction and Enhancement of First-Order Hyperpolarizabilities

First-order hyperpolarizability (β) is a key parameter that quantifies the nonlinear optical (NLO) response of a molecule, which is fundamental for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these properties. For benzimidazole derivatives, the NLO response is closely linked to their electronic structure, specifically the intramolecular charge transfer (ICT) between electron donor and acceptor groups, facilitated by a π-conjugated system.

In principle, the first-order hyperpolarizability of this compound could be calculated using DFT methods like B3LYP or CAM-B3LYP with an appropriate basis set, such as 6-311++G(d,p). Such calculations would involve optimizing the molecular geometry and then computing the dipole moment (μ) and the polarizability (α) and hyperpolarizability tensors. The magnitude of the total first hyperpolarizability (β_tot) can be determined from the individual tensor components.

Design Principles for Materials with Tunable NLO Response

The design of materials with a tunable NLO response relies on understanding the structure-property relationships. For benzimidazole-based materials, several key principles are considered:

Donor-π-Acceptor (D-π-A) Architecture: Creating a strong D-π-A framework is the most effective strategy. The benzimidazole ring itself can act as a π-bridge. The NLO properties can be tuned by varying the strength and position of the donor and acceptor groups.

Extension of π-Conjugation: Increasing the length of the conjugated system generally leads to a larger hyperpolarizability. This could be achieved by fusing additional aromatic rings to the benzimidazole core.

Solvent Effects: The polarity of the surrounding medium can significantly influence the NLO properties. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate solvent effects and predict how the hyperpolarizability might change in different environments.

Substitution Effects: The nature and position of substituents on the benzimidazole ring system are critical. Halogen substituents, like the bromo group in the target molecule, can influence the electronic properties through both inductive and resonance effects, thereby modulating the NLO response.

A systematic computational study on a series of derivatives of this compound, where different functional groups are introduced, would provide valuable data for establishing clear design principles for tuning the NLO response.

Conformational Analysis and Molecular Dynamics Simulations

Investigation of Preferred Conformations and Rotational Barriers

The three-dimensional structure and conformational flexibility of a molecule are critical to its physical and biological properties. For this compound, the primary sources of conformational freedom would be the rotation of the methyl groups.

Computational methods can be employed to explore the potential energy surface (PES) of the molecule. By systematically rotating the C-N and C-C bonds associated with the methyl groups, the energies of different conformers can be calculated. This allows for the identification of the global minimum energy conformation (the most stable structure) and any other low-energy local minima. The energy differences between these conformers and the energy barriers for their interconversion (rotational barriers) can be quantified. Such studies on related heterocyclic systems have shown that even seemingly minor conformational changes can impact molecular packing in the solid state and interactions with other molecules.

Dynamic Behavior in Solution and Solid States

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated box, either in a vacuum, surrounded by solvent molecules (to mimic solution state), or in a crystalline lattice (to mimic solid state).

In a simulated solution, MD can reveal how the molecule interacts with the solvent, its translational and rotational diffusion, and the dynamics of its conformational changes. This information is valuable for understanding its behavior in chemical reactions or biological systems.

In the solid state, MD simulations can provide insights into the crystal packing forces, lattice vibrations (phonons), and the potential for phase transitions. The stability of the crystal structure and the nature of intermolecular interactions, such as π-π stacking or halogen bonding involving the bromine atom, could be investigated. These interactions are crucial in determining the bulk properties of the material, including its NLO characteristics in a crystalline form.

While detailed research findings for this compound are not available in the public domain, the computational methodologies described provide a clear path for its future theoretical investigation.

Role As a Building Block in Advanced Organic Synthesis and Materials Science

Precursor for Complex Heterocyclic Architectures

The benzimidazole (B57391) scaffold is a "privileged structure" in medicinal chemistry and materials science due to its prevalence in biologically active compounds and functional materials. 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole serves as a valuable starting material for the elaboration of this core into more intricate heterocyclic systems.

The synthesis of fused and polycyclic aromatic compounds containing the benzimidazole moiety is a significant area of research, driven by the unique electronic and biological properties of these larger systems. mdpi.com The presence of a halogen, such as the bromine atom in this compound, is instrumental for building these structures. Methodologies for creating fused benzimidazoles often involve intramolecular or intermolecular cyclization reactions where the bromo-substituted position can participate in bond formation.

Key synthetic strategies that can leverage this building block include:

Palladium-catalyzed cross-coupling reactions: The bromine atom is an excellent leaving group for reactions like Suzuki-Miyaura, Stille, and Heck couplings. These reactions allow for the introduction of aryl, heteroaryl, or vinyl groups, which can subsequently undergo cyclization to form fused rings. For instance, a tandem Pd(II)-catalyzed C-H arylation and aerobic oxidative C-H amination sequence has been used to generate benzimidazole-fused phenanthridines from related precursors. mdpi.com

Annulation onto the benzimidazole core: Various protocols, often catalyzed by copper, are used to build additional rings onto an existing benzimidazole structure. mdpi.com The bromo-substituent can direct these annulation reactions or be replaced in the process of forming a new ring.

Radical Cyclization: Homolytic aromatic substitution provides another route to fused systems, where a radical can displace the bromine atom to forge a new carbon-carbon bond, leading to the formation of a new ring fused to the benzimidazole core. mdpi.com

These synthetic approaches enable the creation of a diverse range of polycyclic heterocycles, including pyrrolo[1,2-a]benzimidazoles and pyrimido[1,2-a]benzimidazoles, which have shown potential as inhibitors for cyclin-dependent kinases and as antagonists for corticotropin-releasing factor-1 receptors, respectively. mdpi.com

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The development of these probes often relies on a central scaffold that can be systematically and synthetically diversified. The this compound structure is well-suited for this purpose. The benzimidazole core itself is a common feature in many pharmaceuticals, and its rigid structure provides a reliable framework. mdpi.com

The functional groups on this compound offer distinct points for modification:

The bromo-group at the 4-position allows for the introduction of a wide array of substituents via cross-coupling chemistry, enabling the exploration of structure-activity relationships (SAR) in this region of the molecule.

The methyl groups at the 1- and 2-positions provide steric bulk and influence the electronic properties of the ring system. While less reactive than the bromo-group, they define the core structure upon which further modifications are made.

By leveraging these features, libraries of compounds can be generated from this single precursor, which can then be screened for specific biological activities to identify potent and selective chemical probes.

Ligand in Coordination Chemistry

The benzimidazole ring system contains a basic imine nitrogen atom (N3) that is capable of coordinating to metal ions, making benzimidazole derivatives valuable ligands in coordination chemistry. nih.gov This coordination ability has led to their use in modeling the active sites of metalloenzymes and in the development of new catalysts.

Transition metal complexes involving benzimidazole ligands are typically synthesized by reacting the benzimidazole derivative with a metal salt in a suitable solvent. For this compound, coordination would be expected to occur through the lone pair of electrons on the sp²-hybridized imine nitrogen.

A general synthetic approach involves:

Dissolving the this compound ligand in a solvent such as ethanol (B145695) or methanol.

Adding a solution of a transition metal salt (e.g., CuCl₂, NiCl₂, CoCl₂) to the ligand solution.

The reaction mixture is often heated to facilitate the formation of the complex, which may precipitate from the solution upon cooling or after removal of the solvent.

The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to control the number of ligands coordinating to the metal center, leading to complexes with different geometries and properties.

In most cases, benzimidazole derivatives act as monodentate ligands, coordinating to the metal center through the imine nitrogen. The stability of the resulting metal-ligand bond is influenced by several factors:

The nature of the metal ion: The Lewis acidity of the metal ion plays a crucial role.

Electronic effects of substituents: The electron-withdrawing bromine atom and the electron-donating methyl groups on the this compound ring will modulate the electron density on the coordinating nitrogen atom, thereby affecting its basicity and the stability of the resulting complex.

Steric hindrance: The methyl group at the 2-position, adjacent to the coordinating nitrogen, may introduce some steric hindrance that could influence the geometry and stability of the complex.

Spectroscopic techniques such as FT-IR, UV-Visible, and NMR spectroscopy, along with single-crystal X-ray diffraction, are used to characterize the structure of these complexes and confirm the mode of binding. nih.gov

Transition metal complexes containing N-heterocyclic ligands are of significant interest for their potential applications in catalysis. While specific catalytic activities for complexes derived from this compound are not extensively documented, related benzimidazole complexes have been explored in various catalytic transformations. The stability and tunable electronic properties of the metal center, conferred by the benzimidazole ligand, can be exploited to catalyze reactions such as C-C bond formation, oxidations, and reductions. The presence of the bromo-substituent on the ligand itself could also potentially be used to immobilize the catalytic complex on a solid support.

Compound Properties and Identifiers

Data sourced from PubChem CID 83449611. nih.gov

Mentioned Compounds

Advanced Materials Research

The unique combination of a high-performance heterocyclic core and a reactive halogen substituent in bromo-benzimidazole derivatives makes them attractive candidates for advanced materials. The benzimidazole unit is known for its exceptional thermal and chemical stability, while the bromine atom allows for post-synthetic modification and polymerization.

Incorporation into Polymeric Materials and Frameworks

The integration of benzimidazole units into polymers, creating polybenzimidazoles (PBIs), results in materials with outstanding thermo-mechanical properties. dtu.dk These high-performance polymers are known for their high glass transition temperatures, excellent chemical resistance, and stability in harsh environments. lairdplastics.comwikipedia.org The introduction of a bromine atom onto the benzimidazole monomer, such as in this compound, offers a strategic point for creating more complex polymeric structures, including cross-linked networks and functionalized side chains.

Imidazole-containing polymers are widely used to synthesize cross-linked materials through reactions with electrophilic agents that contain halogen groups. researchgate.net This cross-linking enhances the physical and chemical stability of the resulting polymer membranes, which is crucial for applications like high-temperature fuel cells. researchgate.net While specific research detailing the use of this compound as a monomer is limited, the principle of using brominated heterocycles for polymer modification is well-established.

In the realm of porous materials, benzimidazole and its derivatives are employed as organic linkers in the construction of Metal-Organic Frameworks (MOFs). These frameworks are crystalline materials with potential applications in gas storage, separation, and catalysis. The incorporation of functional ligands, such as those derived from benzimidazoles, can tune the properties of the MOF. For example, benzo-bis(imidazole) has been used to synthesize new MOF structures with strong luminescence properties. researchgate.net The coordination of imidazole (B134444) molecules to the metal nodes within a framework can create efficient proton-conduction pathways, significantly enhancing the material's proton conductivity. nih.gov A bromo-substituted benzimidazole could serve as a linker that can be further functionalized after the MOF has been assembled, introducing additional catalytic or sensory capabilities.

Framework TypeLigand TypeResulting Property/Application
Polymeric Materials Polybenzimidazoles (PBIs)High thermal and chemical stability, used in protective apparel and fuel cell membranes. lairdplastics.comwikipedia.org
Cross-linked Polymers Imidazole groups with halogenated cross-linkersEnhanced physical and chemical stability for membranes. researchgate.net
Metal-Organic Frameworks (MOFs) Benzo-bis(imidazole)Tunable luminescence and photoactive properties. researchgate.net
Proton-Conducting MOFs Coordinated ImidazoleCreation of efficient proton-conduction pathways. nih.gov

Applications in Organic Electronics or Optoelectronics

The electron-deficient nature of the benzimidazole ring makes it a suitable component for electron-transporting materials in organic electronics. nih.gov This property is particularly valuable in the design of Organic Light-Emitting Diodes (OLEDs). When combined with electron-donating moieties, benzimidazole derivatives can form bipolar host materials capable of efficiently managing charge carriers for both phosphorescent and thermally activated delayed fluorescence emitters. acs.org

The synthesis of such materials often involves using brominated precursors in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. For instance, 2-(4-bromophenyl)-1-phenyl-1H-benz[d]imidazole has been used as a key intermediate to react with carbazole-containing boronic acids, yielding highly efficient bipolar host materials for OLEDs. acs.org The twisted structure between the donor (carbazole) and acceptor (benzimidazole) moieties in these molecules results in high triplet energies, a crucial feature for effective host materials. acs.org

The presence of the bromine atom in this compound provides a reactive site for similar coupling reactions, allowing it to be integrated into π-conjugated systems designed for optoelectronic applications. These systems often exhibit interesting nonlinear optical (NLO) properties. The delocalization of π-electrons across donor-acceptor structures containing imidazole or benzimidazole rings can lead to significant second or third-order NLO responses, which are essential for applications in optical communications and signal processing.

Compound ClassApplicationKey Synthetic StrategyResulting Property
Pyrene-Benzimidazole HybridsBlue Emitters for OLEDsN/A (Design of multifunctional small molecules)Electron transporting properties, steric hindrance to reduce π-π stacking. nih.gov
Carbazole/Benzimidazole MoleculesBipolar Hosts for OLEDsSuzuki coupling using a brominated benzimidazole precursor. acs.orgHigh triplet energies, efficient charge transport, reduced efficiency roll-off. acs.org

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Pathways

The synthesis of specifically substituted benzimidazoles like 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole presents distinct challenges, primarily centered on achieving high chemo- and regioselectivity. Future research is focused on creating more efficient, scalable, and sustainable synthetic routes.

The controlled synthesis of multi-substituted aromatic heterocycles is a cornerstone of modern organic chemistry. For complex molecules like this compound, achieving the desired isomer without contamination from others is paramount.

A significant challenge in the synthesis of related bromo-imidazole compounds is the formation of regioisomers. thieme.de For instance, research on the closely related non-benzofused analogue, 4-bromo-1,2-dimethyl-1H-imidazole, highlights this issue. A recently developed cost-effective and scalable two-step synthesis addresses this by first performing a non-selective bromination of 1,2-dimethyl-1H-imidazole to yield 4,5-dibromo-1,2-dimethyl-1H-imidazole. The key innovation lies in the subsequent step: a highly regioselective debromination. scispace.comthieme-connect.com By using a specific organometallic reagent, isopropyl magnesium chloride, one bromine atom is selectively removed, yielding the desired 4-bromo product in high purity and circumventing the regioisomer problem. scispace.comthieme-connect.com This approach, which avoids the issues of direct selective bromination, is a prime example of a strategy that could be adapted for the benzimidazole (B57391) series.

General synthetic strategies for benzimidazoles often involve the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. researchgate.netnih.govorientjchem.org The challenge for the target compound would be to start with a pre-brominated o-phenylenediamine and control the subsequent N-alkylation steps to install the two methyl groups at the correct nitrogen atoms, a process that can also lead to isomeric mixtures. Therefore, future strategies will likely focus on post-cyclization modifications or highly selective catalytic methods to ensure the correct arrangement of all substituents.

Table 1: Comparison of Synthetic Strategies for Bromo-imidazole Derivatives

Strategy Starting Materials Key Reagents/Steps Advantages Challenges Reference
Regioselective Debromination 1,2-dimethyl-1H-imidazole 1. NBS (Bromination) 2. Isopropyl magnesium chloride (Selective Debromination) High regioselectivity, scalable, cost-effective. scispace.comthieme-connect.com Two-step process, requires cryogenic conditions (-25 °C). thieme-connect.com scispace.comthieme-connect.comthieme-connect.com

| Direct Condensation | o-phenylenediamine, Aldehydes/Carboxylic Acids | Acid catalyst (e.g., p-TsOH). researchgate.net | Single-step cyclization. | Potential for regioisomer formation during subsequent N-alkylation. | researchgate.netnih.gov |

The transition from traditional batch processing to continuous flow chemistry is a paradigm shift in pharmaceutical manufacturing, offering enhanced safety, precision, and scalability. atomfair.com For the production of this compound, particularly for potential pharmaceutical applications, flow chemistry presents a significant future direction.

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing highly exothermic or rapid reactions. atomfair.com Research on the synthesis of other benzimidazole derivatives has already demonstrated the advantages of this technology. One study reported a novel method for synthesizing tricyclic benzimidazoles using a continuous flow reactor, which avoided the disadvantages of batch methods and significantly reduced reaction times. semanticscholar.org Another application involved a lipase-catalyzed Michael addition in a continuous-flow microreactor to produce N-substituted benzimidazoles, proving the scalability of the process. mdpi.com

Adopting a modular flow system for the synthesis of this compound could involve:

In-situ Generation of Reagents: Hazardous reagents could be generated and consumed in real-time within the reactor, minimizing risks. wiley-vch.de

Enhanced Heat Transfer: Microreactors offer a high surface-area-to-volume ratio, allowing for efficient thermal control, which is critical for selective bromination or lithiation reactions that are often performed at very low temperatures in batch mode. wiley-vch.de

Scalability: Scaling up production involves running the flow reactor for a longer duration rather than using larger, more dangerous batch reactors, ensuring consistent product quality. atomfair.com A reported flow process for a cryogenic carbonylation was successfully used to prepare over 22 kg of material, demonstrating the industrial-scale potential. wiley-vch.de

This approach aligns with the principles of green chemistry by reducing waste and energy consumption, making it an economically and environmentally attractive future for producing this key building block. atomfair.com

Advanced Spectroscopic Probing Techniques

To optimize synthesis and ensure the quality of the final product, advanced spectroscopic techniques are becoming indispensable. Future research on this compound will undoubtedly rely on these methods for real-time analysis and detailed structural characterization.

In-situ (in the reaction vessel) spectroscopy allows chemists to monitor the progress of a reaction in real time, providing valuable kinetic and mechanistic data without the need for sampling. This is particularly powerful when coupled with flow chemistry. For the synthesis of this compound, techniques like in-situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed.

These techniques can track the consumption of reactants and the formation of intermediates and products, enabling precise control over reaction endpoints and the identification of potential side reactions. While specific studies on the target compound are not yet prevalent, mechanistic investigations of related complex reactions utilize detailed NMR studies to understand the formation of catalytically relevant species, highlighting the power of such methods. acs.org The ability to monitor reactions in real-time is a critical component for optimizing reaction conditions to maximize yield and purity, a key goal for future synthetic efforts.

For compounds intended for pharmaceutical use, the solid-state structure is critically important. Different crystalline forms, or polymorphs, can have different solubilities, stabilities, and bioavailabilities. Solid-State NMR (ssNMR), particularly using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), is a powerful, non-destructive tool for characterizing the solid form of a compound.

Research on other benzimidazole derivatives has shown the utility of ssNMR. A combined experimental and theoretical study used 13C and 15N CPMAS NMR to unambiguously assign signals in the solid state, where molecular motion is restricted. beilstein-journals.orgnih.gov This allowed researchers to study the effects of tautomerism—a proton transfer between the two nitrogen atoms in the imidazole (B134444) ring—which is often suppressed in the solid state compared to in solution. beilstein-journals.orgnih.gov For this compound, which is N-disubstituted and thus has no NH tautomerism, ssNMR would be invaluable for:

Identifying Polymorphs: Detecting the presence of different crystal forms.

Characterizing Crystal Structure: Providing information about the molecular packing, intermolecular interactions, and conformation in the solid state.

Ensuring Batch-to-Batch Consistency: Verifying that the same solid form is produced consistently, a key regulatory requirement.

The combination of ssNMR with theoretical calculations provides a robust platform for the complete structural elucidation of this and related compounds in the solid phase. beilstein-journals.org

Deeper Theoretical Understanding of Reactivity and Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the behavior of molecules, guiding synthetic efforts and explaining observed properties. nih.gov For this compound, theoretical studies are essential for understanding how its specific substitution pattern governs its reactivity and electronic nature.

DFT calculations can be used to model the molecule's optimized geometry and predict its electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap often correlates with higher chemical reactivity. nih.gov

The substituents on the benzimidazole ring have a profound influence:

Bromine Atom: As an electron-withdrawing group, the bromine atom is expected to increase the electrophilicity of the benzimidazole core. This would make the compound more susceptible to nucleophilic aromatic substitution (SNA_r) reactions, where the bromine atom is replaced by another group. mdpi.com

Methyl Groups: The two methyl groups, particularly the one on the benzene (B151609) ring, are electron-donating and can influence the electron density distribution and modulate the reactivity of the system.

Theoretical studies on related bromo-substituted fused heterocycles have shown that the introduction of bromine atoms enhances the electrical deficiency of the molecule, thereby increasing its reactivity in SNA_r reactions without diminishing its ability to participate in cross-coupling reactions. mdpi.com Similar DFT studies on other benzimidazole derivatives have been used to calculate properties like dipole moment and solvation free energies, which are crucial for predicting the compound's behavior in different environments. researchgate.netjocpr.com By applying these computational methods to this compound, researchers can predict its reactivity, rationalize reaction outcomes, and design more effective synthetic strategies.

Table 2: Mentioned Chemical Compounds

Compound Name Ring System Key Substituents CAS Number
This compound Benzimidazole 4-Bromo, 1-Methyl, 2-Methyl 1379361-12-2
1,2-dimethyl-1H-imidazole Imidazole 1-Methyl, 2-Methyl 1739-84-0
4,5-dibromo-1,2-dimethyl-1H-imidazole Imidazole 4-Bromo, 5-Bromo, 1-Methyl, 2-Methyl 850429-60-4
Isopropyl magnesium chloride - Isopropyl, Magnesium, Chloride 1068-55-9
o-phenylenediamine Benzene 1,2-Diamino 95-54-5

Advanced Computational Models for Complex Interactions

While specific computational studies on this compound are not extensively documented, the broader field of benzimidazole research provides a clear roadmap for future investigations. Advanced computational models are increasingly being employed to understand the nuanced interactions of such molecules at an atomic level.

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the molecular geometry, vibrational frequencies, and electronic properties of benzimidazole derivatives. researchgate.net For instance, studies on related compounds like 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline have utilized DFT and Hartree-Fock (HF) methods to correlate calculated structural parameters and NMR chemical shifts with experimental data. researchgate.net Similar approaches, such as applying the B3LYP method with a 6-31G(d) basis set, can elucidate the energetic behavior of this compound in various solvent media using models like the Polarizable Continuum Model (PCM). researchgate.net

These computational tools are crucial for predicting how the compound will interact with biological targets. Molecular docking studies, for example, can predict the binding affinity and orientation of the molecule within the active site of proteins, such as enzymes or receptors. mdpi.comresearchgate.net Such computational screening is vital in the rational design of new drugs, as demonstrated in studies of benzimidazole derivatives as potential antifungal agents targeting enzymes involved in ergosterol (B1671047) synthesis. mdpi.com Future research will likely involve constructing detailed models of this compound interacting with relevant biological macromolecules, providing insights into its mechanism of action and guiding the design of more potent and selective analogs.

Machine Learning Approaches for Property Prediction

Machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties, thereby accelerating the discovery of new lead compounds. For benzimidazole derivatives, ML-based Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models have been developed to predict various characteristics, most notably their efficacy as corrosion inhibitors and their potential as anticancer agents. doi.orgresearchgate.netresearchgate.net

These predictive models are built using datasets of known benzimidazole compounds and their experimentally determined properties. Molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties, are calculated and used as input variables. doi.orgnih.gov Various ML algorithms are then trained on this data to find correlations and build a predictive model.

Table 1: Machine Learning Models Applied to Benzimidazole Derivatives
Machine Learning ModelAbbreviationApplication ExamplePerformance Metric (Example)Reference
k-Nearest NeighborskNNPrediction of corrosion inhibition efficiencyCorrelation Coefficient (R²) = 0.654 doi.org
Support Vector MachineSVMPrediction of corrosion inhibition efficiencyCorrelation Coefficient (R) = 0.9589 researchgate.netnih.gov
Random ForestRFMeasurement of descriptor contributions (Gini importance)Widely used for classification and regression researchgate.net
Gradient BoostingGBPrediction of corrosion inhibition efficiencyCorrelation Coefficient (R²) = 0.591 doi.org

Future research on this compound will undoubtedly benefit from these ML approaches. By incorporating it into datasets with other benzimidazoles, researchers can develop models to predict its biological activities, toxicity, and pharmacokinetic properties without the need for extensive, time-consuming, and costly initial laboratory synthesis and testing.

Exploration of New Chemical Transformations and Derivatizations

The synthetic versatility of the benzimidazole scaffold is a key driver of its widespread use. For this compound, the presence of the bromine atom at a key position on the benzene ring serves as a versatile handle for a wide array of chemical transformations, opening avenues for novel derivatives with unique properties.

Unprecedented Coupling Reactions and Rearrangements

The bromine atom on the benzimidazole core is an ideal functional group for participating in various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific reactions for this compound are not widely reported, the reactivity of similar bromo-substituted heterocycles suggests significant potential.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly used to modify bromo-aryl compounds. mdpi.com This would allow for the introduction of a wide range of aryl or heteroaryl groups at position 4, significantly expanding the chemical space of accessible derivatives. Similarly, copper-catalyzed coupling reactions have proven effective for the synthesis of N-arylated benzimidazoles and could be adapted for derivatizing the bromo-position. nih.gov

Table 2: Potential Coupling Reactions for Derivatization
Reaction TypeCatalyst System (Example)Potential TransformationReference
Suzuki-Miyaura CouplingPalladium CatalystC-C bond formation (Arylation) mdpi.com
Copper-Catalyzed CouplingCopper(II) or Copper(I)C-N or C-S bond formation nih.gov
Direct C-H ArylationPalladium CatalystCoupling with other (hetero)aromatic C-H bonds mdpi.com

Aromatic nucleophilic substitution (SNAr) reactions offer another pathway for derivatization, where the bromine atom can be displaced by various nucleophiles like amines, thiols, or alkoxides, further diversifying the available structures. mdpi.com

Synthesis of Chiral Derivatives

Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. The development of methods for the asymmetric synthesis of benzimidazole derivatives is an important and growing area of research. Although the core of this compound is achiral, chirality can be introduced through the attachment of chiral side chains or by creating axially chiral systems.

Recent advances in catalysis have enabled the atroposelective synthesis of axially chiral biaryl systems. For example, asymmetric multicomponent reactions catalyzed by a chiral phosphoric acid have been used to create axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. nih.gov This methodology could potentially be adapted to synthesize axially chiral derivatives of this compound by coupling a bulky group at the bromine position, which would lead to hindered rotation around the C-C single bond.

Furthermore, the synthesis of chiral imidazobenzodiazepines, which share structural similarities with benzimidazoles, highlights the feasibility of creating complex, chiral fused-ring systems. uwm.edu These strategies could be applied to this compound by using it as a starting material for more complex, multi-ring structures that incorporate stereocenters. The exploration of such chiral derivatives could lead to compounds with highly specific interactions with biological targets.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole?

  • Methodology : The compound is typically synthesized via bromination of 1,2-dimethyl-1H-imidazole derivatives. A scalable approach involves selective bromination using reagents like N-bromosuccinimide (NBS) in methanol, followed by Suzuki-Miyaura coupling to introduce aryl groups. For regioselective bromination, isopropyl magnesium chloride can mitigate undesired regioisomer formation .
  • Key Steps :

  • Bromination of 1,2-dimethyl-1H-imidazole under controlled conditions.
  • Suzuki-Miyaura cross-coupling with boronic acids to diversify substituents .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodology :

  • NMR/IR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., δ 7.36 ppm for aromatic protons in derivatives). FTIR identifies functional groups (e.g., C-Br at ~590 cm1^{-1}) .
  • X-ray Crystallography : SHELX and ORTEP-III are standard tools for resolving crystal structures. Hydrogen bonding patterns (e.g., N–H⋯Br interactions) and dihedral angles between aromatic rings provide structural validation .

Q. How should researchers handle safety and toxicity concerns for this compound?

  • Current Data : Limited toxicity and environmental impact data are available (e.g., log KOW for related compounds is unreported). Use standard precautions: fume hoods, PPE, and adherence to REACH guidelines .

Advanced Research Questions

Q. How can regiochemical outcomes be controlled during bromination or debromination?

  • Methodology : Regioselectivity in bromination is influenced by steric and electronic factors. For example, using bulky bases (e.g., isopropyl magnesium chloride) directs bromination to the 4-position, avoiding 5-substituted byproducts. Computational modeling (DFT) predicts reactive sites to guide reagent selection .

Q. What challenges arise in Suzuki-Miyaura cross-coupling reactions with this compound?

  • Optimization : Catalytic systems (e.g., Pd(PPh3_3)4_4) and microwave irradiation improve yields. However, steric hindrance from methyl groups may require excess boronic acid (1.3 equiv) and TBAB as a phase-transfer catalyst. Base choice (e.g., Na2_2CO3_3) also affects reactivity .

Q. How can structural ambiguities in derivatives be resolved?

  • Crystallographic Validation : SHELXL refines high-resolution data to resolve disorder or twinning. For ambiguous NMR signals, NOESY or COSY experiments differentiate between isomers (e.g., para vs. meta substitution) .

Q. What strategies are effective for designing biological activity studies?

  • Case Study : Benzimidazole derivatives show antimicrobial activity against S. aureus and S. typhi. Researchers should:

  • Use structure-activity relationship (SAR) models to prioritize substituents (e.g., halogenated phenyl groups enhance activity).
  • Address data contradictions (e.g., variable IC50_{50} values) by standardizing assay conditions (e.g., MIC protocols in CLSI guidelines) .

Q. How can computational tools aid in optimizing synthesis or activity?

  • In Silico Methods :

  • Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR.
  • ADMET analysis (SwissADME) evaluates pharmacokinetic properties (e.g., BBB permeability) to reduce experimental attrition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.